Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate
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Overview
Description
Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is a complex organic compound with the molecular formula C19H20N2O5. It is known for its unique structural features, which include a benzoate ester linked to a propanamido group and an isoindoline derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with glycine methyl ester to form an intermediate isoindoline derivative. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ester and amido groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives .
Scientific Research Applications
Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes and receptors, to produce its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
- 3-(5-Methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid
- Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester, propanamido group, and isoindoline derivative sets it apart from other similar compounds, making it a valuable compound for various research applications .
Biological Activity
Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure comprising a benzoate ester linked to a propanamido group and an isoindoline derivative. Its molecular formula is C16H19N1O4, with a molecular weight of approximately 356.4 g/mol. This structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates that it may be effective against various bacterial strains. For instance, docking studies have shown interactions with bacterial enzymes that are crucial for their survival and proliferation.
Anticancer Potential
The compound also demonstrates anticancer properties. It is believed to inhibit specific enzymes involved in cancer metabolism. In particular, studies have highlighted its potential as a dual inhibitor of malate dehydrogenase (MDH), which plays a role in the metabolic pathways of cancer cells . In xenograft assays using HCT116 cells (a human colon cancer cell line), the compound exhibited significant antitumor efficacy .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors within biological pathways. The binding affinity to these targets may mediate its antimicrobial and anticancer effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, it can be compared with similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate | C16H19N1O4 | Contains an ethanoisoindole moiety instead of propanamido |
3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoic acid | C16H19N1O5 | Features a propanoic acid group rather than a benzoate ester |
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-y)benzoic acid | C16H19N1O5 | Lacks the methyl ester functionality present in the target compound |
This table illustrates how Methyl 4-(3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-y)propanamido)benzoate stands out due to its specific structural features that confer distinct chemical and biological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : In vitro tests demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structure allows it to interact effectively with bacterial enzymes .
- Anticancer Studies : Research on its use as an MDH inhibitor showed promising results in inhibiting cancer cell growth. The dual inhibition mechanism highlights its potential as a therapeutic agent targeting cancer metabolism .
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-26-19(25)12-6-8-13(9-7-12)20-16(22)10-11-21-17(23)14-4-2-3-5-15(14)18(21)24/h2-3,6-9,14-15H,4-5,10-11H2,1H3,(H,20,22) |
InChI Key |
RCVLABGKOOFMNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3CC=CCC3C2=O |
Origin of Product |
United States |
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